N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the dimethylamino and fluorophenyl groups. Common reagents used in these reactions include dimethylamine, 4-fluorobenzaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(dimethylamino)-2-(4-chlorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- N’-[2-(dimethylamino)-2-(4-bromophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- N’-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Uniqueness
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-10-8-14(20-24-10)19-16(23)15(22)18-9-13(21(2)3)11-4-6-12(17)7-5-11/h4-8,13H,9H2,1-3H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNKQNOSMVSGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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